N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Description

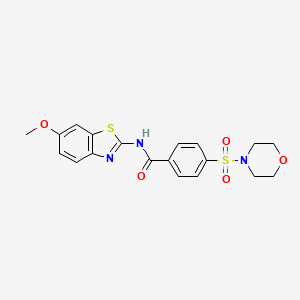

N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a benzamide derivative featuring a 6-methoxy-substituted benzothiazole ring linked to a benzamide scaffold with a morpholine sulfonyl group at the para position. The compound’s structure combines a benzothiazole moiety, known for its pharmacological relevance (e.g., antimicrobial, antitumor activity), with a morpholine sulfonyl group that enhances solubility and modulates electronic properties .

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-26-14-4-7-16-17(12-14)28-19(20-16)21-18(23)13-2-5-15(6-3-13)29(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYNOOKHCRKFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H22N4O3S and a molecular weight of 386.47 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities, and a morpholine sulfonyl group that enhances its solubility and bioavailability.

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

Case Study:

A study investigated the effects of benzothiazole derivatives on A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis at micromolar concentrations .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 2.5 | Apoptosis induction |

| B7 | A549 | 3.0 | Cell cycle arrest |

| B7 | H1299 | 1.8 | Inhibition of IL-6 |

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various research settings.

Research Findings:

A series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole ring could enhance antimicrobial efficacy, suggesting that this compound may possess similar properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : By promoting apoptotic pathways, it can lead to the death of cancer cells.

- Modulation of Immune Responses : It may affect cytokine production, influencing inflammatory responses.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole Ring : Starting from 6-methoxybenzothiazole, reactions with appropriate electrophiles yield the core structure.

- Sulfonylation : Introduction of the morpholine sulfonyl group is achieved through sulfonation reactions.

- Final Coupling : The final amide bond formation occurs with coupling agents under controlled conditions to yield the target compound.

Comparison with Similar Compounds

Benzothiazole Ring Modifications

- N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (): This analogue replaces the 6-methoxy group with 4,5-dichloro and 3,5-dimethoxy substituents. The absence of a morpholine sulfonyl group limits direct electronic comparisons .

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide ():

Substitutes methoxy with methyl groups at positions 5 and 4. Methyl groups are less polar than methoxy, reducing hydrogen-bonding capacity but increasing metabolic stability. The shared morpholine sulfonyl group suggests comparable solubility profiles .

Sulfonyl Group Variations

- N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydroquinoline-1(2H)-sulfonyl)benzamide (): Replaces morpholine sulfonyl with a dihydroquinoline sulfonyl group.

2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide ():

Features a pyridinyl-thiazole instead of benzothiazole. The pyridine ring introduces basicity, altering pH-dependent solubility. The morpholine sulfonyl group is retained, suggesting similar electronic effects on the benzamide core .

Physicochemical Properties

| Compound Name | Molecular Weight | Key Substituents | Sulfonyl Group | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | ~440.5† | 6-OCH₃, benzothiazole | Morpholine | 2.1 |

| N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-... | 414.5 | 5,6-CH₃, benzothiazole | Morpholine | 2.8 |

| N-(4,5-Dichloro-...-3,5-dimethoxybenzamide | ~452.9 | 4,5-Cl; 3,5-OCH₃ | None | 3.5 |

| N-(5-Chloro-4-methyl-...-dihydroquinoline) | ~498.0 | 5-Cl, 4-CH₃ | Dihydroquinoline | 3.9 |

*LogP estimated using substituent contributions. †Calculated based on molecular formula.

Key Observations :

- The target compound’s methoxy group lowers LogP compared to methyl or chloro analogues, improving aqueous solubility.

- Morpholine sulfonyl derivatives exhibit lower LogP than dihydroquinoline sulfonyl analogues, aligning with morpholine’s hydrophilic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.